

Spectroscopic Profile of (3-Bromopyridin-2-yl)methanol: A Technical Overview

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Compound of Interest

Compound Name: (3-Bromopyridin-2-yl)methanol

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For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic characteristics of key chemical intermediates is paramount. This guide provides a summary of available spectroscopic data for **(3-Bromopyridin-2-yl)methanol** (CAS No: 52378-64-0), a substituted pyridine derivative with applications in organic synthesis. However, a complete set of experimentally-derived quantitative data remains elusive in publicly accessible literature and databases.

(3-Bromopyridin-2-yl)methanol is a solid, off-white to brown compound with the molecular formula C_6H_6BrNO and a molecular weight of 188.02 g/mol ^[1] Its structure, featuring a brominated pyridine ring with a hydroxymethyl substituent, provides multiple avenues for further chemical modification, making it a valuable building block in the synthesis of more complex molecules.

Spectroscopic Data Summary

While a comprehensive experimental dataset is not readily available, the following tables summarize the known and predicted spectroscopic information for **(3-Bromopyridin-2-yl)methanol**.

Table 1: Nuclear Magnetic Resonance (NMR) Data

Nucleus	Solvent	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
^1H	N/A	Data not available	N/A	N/A	N/A
^{13}C	N/A	Data not available	N/A	N/A	N/A

A Certificate of Analysis for **(3-Bromopyridin-2-yl)methanol** has stated that the ^1H NMR spectrum is "Consistent with structure"; however, the specific chemical shifts and coupling constants were not provided.

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm^{-1})	Intensity	Assignment
Data not available	N/A	O-H stretch (alcohol)
Data not available	N/A	C-H stretch (aromatic)
Data not available	N/A	C-H stretch (aliphatic)
Data not available	N/A	C=C/C=N stretch (pyridine ring)
Data not available	N/A	C-O stretch (primary alcohol)
Data not available	N/A	C-Br stretch

Specific experimental IR absorption frequencies for **(3-Bromopyridin-2-yl)methanol** have not been reported in the searched literature. The assignments are based on characteristic vibrational modes for the functional groups present in the molecule.

Table 3: Mass Spectrometry (MS) Data

Technique	m/z Value	Relative Abundance (%)	Assignment
N/A	188.024	N/A	[M] ⁺ (Molecular Ion)
N/A	186.96328	N/A	Monoisotopic Mass
Predicted	187.97057	N/A	[M+H] ⁺
Predicted	209.95251	N/A	[M+Na] ⁺
Predicted	185.95601	N/A	[M-H] ⁻
Predicted	169.96055	N/A	[M+H-H ₂ O] ⁺

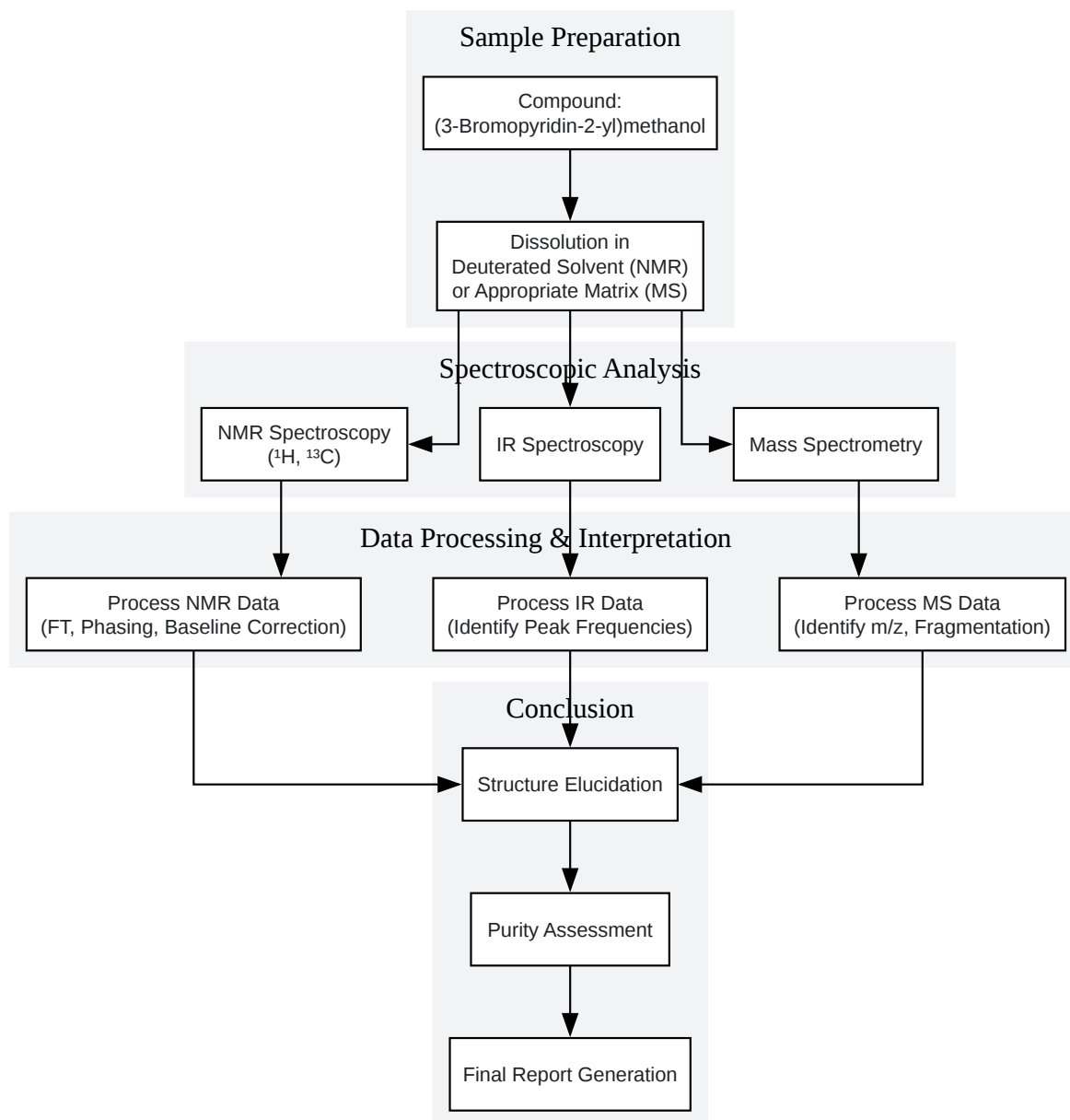
The presence of bromine would be expected to produce a characteristic M/M+2 isotopic pattern with approximately equal intensity. Predicted adduct m/z values are from computational estimations.

Experimental Protocols

Detailed experimental protocols for the acquisition of the spectroscopic data for **(3-Bromopyridin-2-yl)methanol** are not available in the reviewed literature. General methodologies for NMR, IR, and MS would be employed.

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic analysis of a chemical compound like **(3-Bromopyridin-2-yl)methanol** is outlined below. This process ensures the accurate determination of the chemical structure and purity.



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A general workflow for the spectroscopic characterization of a chemical compound.

In conclusion, while the existence and general properties of **(3-Bromopyridin-2-yl)methanol** are documented, a comprehensive and publicly available set of its experimental spectroscopic data (NMR, IR, and MS) is currently lacking. The information presented here is based on available supplier data and computational predictions. For definitive characterization, experimental determination of these spectroscopic parameters is necessary.

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References

- 1. (3-Bromopyridin-2-yl)methanol | C₆H₆BrNO | CID 14022521 - PubChem [pubchem.ncbi.nlm.nih.gov]
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